3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
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Overview
Description
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one involves the condensation of 2-aminothiophenol with 4-(phenylamino)-1,2,4-triazole-3-thiol, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-aminothiophenol", "4-(phenylamino)-1,2,4-triazole-3-thiol", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 4-(phenylamino)-1,2,4-triazole-3-thiol in acetic anhydride and sodium acetate to form 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)thiazolidin-4-one.", "Step 2: Cyclization of 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)thiazolidin-4-one in acetic anhydride and sodium acetate to form 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one.", "Step 3: Oxidation of 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one with hydrogen peroxide in water to form the final product, 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one." ] } | |
CAS No. |
5181-23-7 |
Molecular Formula |
C11H9N5OS |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
(2E)-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9N5OS/c17-10-6-18-11(14-15-7-12-13-8-15)16(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2/b14-11+ |
InChI Key |
UHNUBJCDTQZKAY-SDNWHVSQSA-N |
Isomeric SMILES |
C1C(=O)N(/C(=N\N2C=NN=C2)/S1)C3=CC=CC=C3 |
SMILES |
C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=CC=C3 |
Canonical SMILES |
C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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